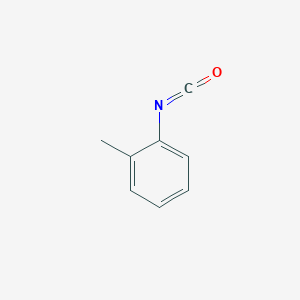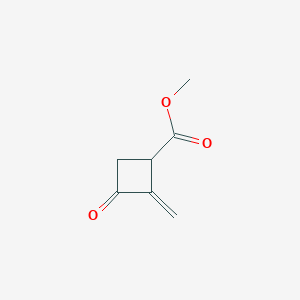
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI) is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) is not yet fully understood. However, studies have shown that it inhibits the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation and pain, and by inhibiting their production, Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are known to cause inflammation and pain. Additionally, it has been shown to reduce the activity of inflammatory cells, such as neutrophils and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) in lab experiments is its potential as a new drug candidate. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation-related disorders. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for the study of Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)). One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential applications in other fields, such as materials science and agriculture. Additionally, more research is needed to determine its safety and efficacy as a drug candidate.
Conclusion:
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) is a chemical compound that has potential applications in various scientific fields. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy as a drug candidate.
Méthodes De Synthèse
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) can be synthesized through a multi-step process. The first step involves the reaction between cyclobutanone and dimethyl sulfate to form cyclobutanecarboxylic acid methyl ester. This compound is then treated with sodium hydride and methyl iodide to form the desired product, Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)).
Applications De Recherche Scientifique
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) has been studied for its potential applications in various scientific fields. One such application is in the development of new drugs. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propriétés
Numéro CAS |
112139-41-0 |
|---|---|
Nom du produit |
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI) |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
methyl 2-methylidene-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-4-5(3-6(4)8)7(9)10-2/h5H,1,3H2,2H3 |
Clé InChI |
MKYFKGBSOHKNPV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)C1=C |
SMILES canonique |
COC(=O)C1CC(=O)C1=C |
Synonymes |
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



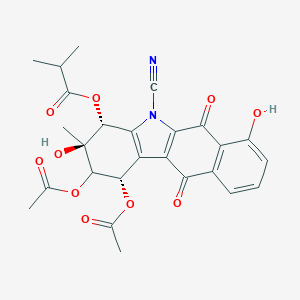

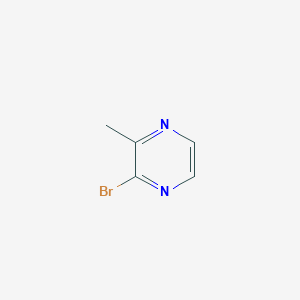


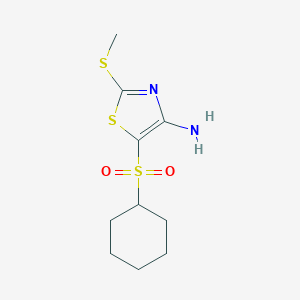
![Benz[f]indan-1-ol](/img/structure/B37803.png)


![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)

